molecular formula C12H16BrN5O B4375835 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4375835
M. Wt: 326.19 g/mol
InChI Key: XWXPFOZWRVVLNK-UHFFFAOYSA-N
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Description

4-Bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with β-keto esters or β-diketones to form pyrazole derivatives. Subsequent bromination and alkylation steps are employed to introduce the bromo and ethyl groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Bromination reactions can be carried out using bromine (Br₂) in the presence of a catalyst like iron (III) bromide (FeBr₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to the formation of different derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: Pyrazole derivatives, including this compound, have shown potential biological activities, such as antimicrobial, antifungal, and antiviral properties. Research is ongoing to explore its use in developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antipyretic, and analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The bromo and methyl groups on the pyrazole ring play a crucial role in its biological activity, influencing its binding affinity to enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

  • 4-Methyl-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

  • 4-Chloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

  • 4-Nitro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness: Compared to its analogs, 4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide stands out due to its enhanced reactivity and potential biological activity. The presence of the bromo group increases its electrophilic character, making it more reactive in chemical reactions. Additionally, its unique structural features may contribute to its distinct biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-bromo-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN5O/c1-7(9-5-17(3)15-8(9)2)14-12(19)11-10(13)6-18(4)16-11/h5-7H,1-4H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXPFOZWRVVLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=NN(C=C2Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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